molecular formula C11H14ClNO2 B3089981 Methyl 4-(azetidin-3-YL)benzoate hydrochloride CAS No. 1203683-15-1

Methyl 4-(azetidin-3-YL)benzoate hydrochloride

Cat. No.: B3089981
CAS No.: 1203683-15-1
M. Wt: 227.69
InChI Key: MUGVJLYWPHZXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(azetidin-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes an azetidine ring attached to a benzoate ester, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidin-3-yl)benzoate hydrochloride typically involves the reaction of 4-(azetidin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(azetidin-3-yl)benzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride
  • Methyl 4-(piperidin-3-yl)benzoate hydrochloride
  • Methyl 4-(morpholin-3-yl)benzoate hydrochloride

Uniqueness

Methyl 4-(azetidin-3-yl)benzoate hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, the azetidine ring offers unique reactivity and binding characteristics, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

methyl 4-(azetidin-3-yl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGVJLYWPHZXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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